![molecular formula C15H15Cl2NO4S B2930175 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide CAS No. 338967-48-9](/img/structure/B2930175.png)

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

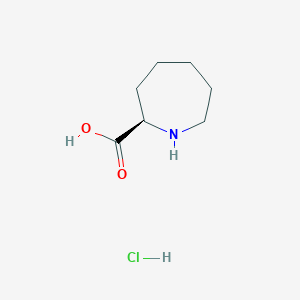

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide is a chemical compound with the CAS Number: 338967-48-9 and a linear formula of C15H15Cl2NO4S . It has a molecular weight of 376.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide . The InChI code for this compound is 1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 376.26 . The IUPAC name for this compound is N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide . The InChI code for this compound is 1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 .Applications De Recherche Scientifique

Cognitive Enhancing Properties : A related compound, SB-399885, which shares a similar structure, has been shown to be a potent antagonist with cognitive-enhancing properties in models like aged rat water maze and novel object recognition. This suggests potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Prevention of Vasospasm : Another study investigated the efficacy of oral treatment with endothelin receptor antagonists, including compounds similar to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. This supports their potential use in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Cytotoxicity and Tumor-Specificity : A series of new benzenesulfonamides, including derivatives similar to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide, have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Herbicide Degradation : The hydrolysis and degradation mechanism of the sulfonylurea herbicide triasulfuron, which has a similar structure, was studied, revealing primary pathways like cleavage of the sulfonylurea bridge. Such studies help understand the environmental impact and degradation behavior of these chemicals (Braschi et al., 1997).

Metabolism in Plants : The metabolism of chlorsulfuron, a herbicide related in structure, in plants like wheat, oats, and barley was studied. It was found that these plants rapidly metabolize chlorsulfuron to an inactive product, which is a factor in the herbicide's selectivity (Sweetser et al., 1982).

Photosensitizer for Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups were synthesized and characterized. Their properties as photosensitizers are very useful for photodynamic therapy applications, particularly in the treatment of cancer (Pişkin et al., 2020).

Antiproliferative Activities : N-(7-indazolyl)benzenesulfonamide derivatives were synthesized and evaluated for antiproliferative activities, suggesting their potential in the development of cancer treatment options (Bouissane et al., 2006).

Enzyme Inhibition and Antioxidant Potential : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and screened for enzyme inhibition potential against AChE and BChE enzymes, and for antioxidant potential. Some compounds showed significant inhibition and antioxidant activity (Kausar et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these pathways and their downstream effects.

Propriétés

IUPAC Name |

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXXXHNMOWPABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)

![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2930111.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2930112.png)

![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)